Cas no 84476-99-3 (2,5-Difluoropyridine)

2,5-Difluoropyridine structure
2,5-Difluoropyridine structure
Nome del prodotto:2,5-Difluoropyridine
Numero CAS:84476-99-3
MF:C5H3F2N
MW:115.080827951431
MDL:MFCD04114191
CID:60703
PubChem ID:2762871

2,5-Difluoropyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Difluoropyridine
    • 2,4-DIFLUOROPHENYL ISOTHIOCYANATE
    • 2,5-difluoro-pyridine
    • Pyridine,2,5-difluoro
    • Pyridine, 2,5-difluoro-
    • 2,5-Difluorpyridin
    • PubChem14398
    • Pyridine,2,5-difluoro-
    • 2,5-bis(fluoranyl)pyridine
    • KSC652G9R
    • XFAMUOYNXFXQTC-UHFFFAOYSA-N
    • BH355
    • 2,5-Difluoropyridine, AldrichCPR
    • STL554749
    • BBL100955
    • TRA0057948
    • LS20951
    • AS04727
    • SY005276
    • 2,5-Difluoropyridine (ACI)
    • MFCD04114191
    • EN300-98298
    • D4174
    • SCHEMBL415945
    • 84476-99-3
    • AKOS005063482
    • A840800
    • 2,5-Difluoropyridine, 97%
    • CS-W003160
    • AC-6251
    • J-507345
    • DTXSID30376528
    • DB-005872
    • PS-9232
    • MDL: MFCD04114191
    • Inchi: 1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
    • Chiave InChI: XFAMUOYNXFXQTC-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(F)=CN=1

Proprietà calcolate

  • Massa esatta: 115.023355g/mol
  • Carica superficiale: 0
  • XLogP3: 1.4
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 115.023355g/mol
  • Massa monoisotopica: 115.023355g/mol
  • Superficie polare topologica: 12.9Ų
  • Conta atomi pesanti: 8
  • Complessità: 76.8
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.274 g/mL at 25 °C
  • Punto di fusione: -33°C(lit.)
  • Punto di ebollizione: 115°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 75,2 ° f
    Celsius: 24 ° c
  • Indice di rifrazione: n20/D 1.445
  • PSA: 12.89000
  • LogP: 1.35980

2,5-Difluoropyridine Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H226,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1993C 3 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 10-36/37/38
  • Istruzioni di sicurezza: 16-26-36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Store long-term at 2-8°C
  • PackingGroup:III
  • Classe di pericolo:3

2,5-Difluoropyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,5-Difluoropyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044605-5g
2,5-Difluoropyridine
84476-99-3 98%
5g
¥85.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4174-1G
2,5-Difluoropyridine
84476-99-3 >98.0%(GC)
1g
¥80.00 2024-04-15
AK Scientific
A807-500g
2,5-Difluoropyridine
84476-99-3 99% (GC)
500g
$1925 2022-12-11
TRC
D447745-500mg
2,5-Difluoropyridine
84476-99-3
500mg
$87.00 2023-05-18
Enamine
EN300-98298-5.0g
2,5-difluoropyridine
84476-99-3 95.0%
5.0g
$43.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4174-1g
2,5-Difluoropyridine
84476-99-3 98.0%(GC)
1g
330.0CNY 2021-08-05
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0461989451-5g
2,5-Difluoropyridine
84476-99-3 98%(GC)
5g
¥ 294.1 2024-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016580-5g
2,5-Difluoropyridine
84476-99-3 97%
5g
¥131 2024-05-21
eNovation Chemicals LLC
K10644-25g
2,5-Difluoropyridine
84476-99-3 97%
25g
$535 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDHS003-10G
2,5-difluoropyridine
84476-99-3 97%
10g
¥ 145.00 2023-04-13

2,5-Difluoropyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, -5 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  28 h, 343 K
2.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Riferimento
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water ;  2 h, 25 °C
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 4

Condizioni di reazione
Riferimento
Fluorinations with potassium tetrafluorocobaltate(III). Part VII. Further investigations on the fluorination of pyridine
Coe, Paul L.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 171-89

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1.25 h, -10 °C → 0 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, -5 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 10

Condizioni di reazione
Riferimento
Fluorinations with complex metal fluorides. Part 6. Fluorination of pyridine and related compounds with cesium tetrafluorocobaltate(III)
Plevey, Raymond G.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 159-69

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 13

Condizioni di reazione
Riferimento
Fluorinations with complex metal fluorides. Part 6. Fluorination of pyridine and related compounds with cesium tetrafluorocobaltate(III)
Plevey, Raymond G.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 159-69

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Riferimento
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Riferimento
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Riferimento
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

2,5-Difluoropyridine Raw materials

2,5-Difluoropyridine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84476-99-3)2,5-Difluoropyridine
A905943
Purezza:99%
Quantità:250.0g
Prezzo ($):239.0